molecular formula C13H12ClN3O5S2 B13582338 4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide

4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B13582338
M. Wt: 389.8 g/mol
InChI Key: MASVSKIWULLJAB-UHFFFAOYSA-N
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Description

4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H12ClN3O5S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both chloro and sulfamoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of chloro and sulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H12ClN3O5S2

Molecular Weight

389.8 g/mol

IUPAC Name

4-chloro-3-sulfamoyl-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H12ClN3O5S2/c14-11-6-1-8(7-12(11)24(16,21)22)13(18)17-9-2-4-10(5-3-9)23(15,19)20/h1-7H,(H,17,18)(H2,15,19,20)(H2,16,21,22)

InChI Key

MASVSKIWULLJAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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